molecular formula C22H20FN3O4 B2600379 N-(3-fluorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide CAS No. 872857-20-0

N-(3-fluorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide

Cat. No.: B2600379
CAS No.: 872857-20-0
M. Wt: 409.417
InChI Key: MVEUPRPAKGXUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Fluorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a synthetic indole-derived compound featuring a morpholinoethyl group at the indole’s 1-position and a 3-fluorophenyl-substituted oxoacetamide moiety at the 3-position. This compound is of interest in medicinal chemistry, particularly in oncology, due to structural similarities with known tubulin inhibitors and kinase modulators .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4/c23-15-4-3-5-16(12-15)24-22(29)21(28)18-13-26(19-7-2-1-6-17(18)19)14-20(27)25-8-10-30-11-9-25/h1-7,12-13H,8-11,14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEUPRPAKGXUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with a fluorophenyl compound under specific conditions to introduce the fluorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction pathways .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3-fluorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Indole 1-Position

  • Morpholinoethyl vs. Benzyl/Adamantane Groups: N-[2-(2-Methoxyphenyl)ethyl] Analogue (E244-0506): The compound E244-0506 () shares the morpholinoethyl group at the indole 1-position but substitutes the 3-fluorophenyl with a 2-methoxyphenethyl group. 1-(4-Chlorobenzyl)-Indole Derivative (D-24851): This tubulin inhibitor () replaces the morpholinoethyl with a 4-chlorobenzyl group. The bulky benzyl substituent likely enhances hydrophobic interactions with tubulin, but the morpholinoethyl group in the target compound may improve aqueous solubility due to the morpholine ring’s polarity . Adamantane-Substituted Derivatives: Compounds with 2-(adamantan-1-yl) groups at the indole 2-position () exhibit cytotoxicity against cancer cell lines (HeLa, MCF7). The adamantane’s rigidity and lipophilicity contrast with the morpholinoethyl group, suggesting divergent pharmacokinetic profiles—e.g., higher logP values for adamantane derivatives may reduce solubility but enhance membrane permeability .

Variations in the Oxoacetamide Substituent

  • 3-Fluorophenyl vs. Other Aryl/Alkyl Groups: N-(4-Fluorobenzyl) Analogue (): This compound replaces the 3-fluorophenyl with a 4-fluorobenzyl group. The para-fluorine position may alter steric and electronic interactions with target proteins, while the benzyl linker introduces conformational flexibility absent in the target compound’s direct phenyl attachment . The 3-fluorophenyl in the target compound, however, may enhance metabolic stability by resisting oxidative degradation . N-Propyl and N-(4-Chlorophenyl) Derivatives (): Glyoxylamide derivatives like 2e (N-propyl) and 2b (N-4-fluorophenyl) show differential binding to MDM2 and PBR proteins. The 3-fluorophenyl group in the target compound may balance lipophilicity and steric effects, optimizing target selectivity compared to bulkier or more polar substituents .

Anticancer Activity

  • Tubulin Inhibition: D-24851 () inhibits tubulin polymerization via its indole-oxoacetamide scaffold.
  • Cytotoxicity :
    Adamantane-substituted derivatives () show IC50 values in the low micromolar range against HeLa cells. The target compound’s activity may depend on the balance between the morpholine’s polarity and the 3-fluorophenyl’s hydrophobicity, influencing cellular uptake .

Protein Binding (MDM2/PBR)

  • Molecular Docking Insights :
    N-aryl glyoxylamides () demonstrate that electron-withdrawing groups (e.g., 4-chlorophenyl in 2e) enhance MDM2 binding, while fluorinated aryl groups (e.g., 4-fluorophenyl in 2b) favor PBR interactions. The target compound’s 3-fluorophenyl may offer a unique binding profile due to its meta-substitution pattern .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Fluorine atoms in the 3-fluorophenyl group may reduce cytochrome P450-mediated metabolism, extending half-life relative to non-fluorinated analogs like D-24851 .

Biological Activity

N-(3-fluorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound incorporates an indole moiety, a morpholine ring, and a fluorophenyl group, suggesting diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic effects.

Chemical Structure

The molecular formula for this compound is C19H18FN3O5C_{19}H_{18}FN_3O_5. The structural representation is crucial for understanding its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this class. For instance, derivatives have shown significant activity against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentration (MIC) values are critical metrics for evaluating efficacy:

CompoundMIC against S. aureus (μg/mL)MIC against MRSA (μg/mL)
This compoundTBDTBD

The specific activity against MRSA is particularly noteworthy due to the rising prevalence of antibiotic resistance.

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against Candida albicans. The minimum fungicidal concentration (MFC) was evaluated alongside MIC to establish its potential as an antifungal agent:

CompoundMIC against C. albicans (μg/mL)MFC against C. albicans (μg/mL)
This compoundTBDTBD

Cytotoxicity

The cytotoxic effects of this compound were assessed in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compound in inhibiting cell proliferation:

Cell LineIC50 (μM)
A549 (lung cancer)TBD
HeLa (cervical cancer)TBD
MCF7 (breast cancer)TBD

These results suggest that the compound may selectively target rapidly dividing cancer cells while sparing normal cells.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. Molecular docking studies have indicated potential binding sites that could mediate its biological effects.

Case Studies and Research Findings

Research has shown promising results regarding the efficacy of this compound in preclinical models. For example:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound inhibited biofilm formation in S. aureus, which is crucial for treating chronic infections.
    "The synthesized compounds exhibited significant inhibition of biofilm formation, indicating their potential as therapeutic agents against biofilm-associated infections" .
  • Cytotoxic Studies : Another study reported that certain derivatives displayed preferential cytotoxicity towards cancer cell lines compared to normal fibroblasts, suggesting a targeted therapeutic profile.
    "Compounds showed a marked reduction in cell viability in cancer cell lines while maintaining a higher viability in non-cancerous cells" .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.